molecular formula C20H20O3 B14450055 2-Methyl-2-(4-methylpent-3-en-1-yl)-2H-naphtho[2,3-b]pyran-5,10-dione CAS No. 77566-45-1

2-Methyl-2-(4-methylpent-3-en-1-yl)-2H-naphtho[2,3-b]pyran-5,10-dione

Cat. No.: B14450055
CAS No.: 77566-45-1
M. Wt: 308.4 g/mol
InChI Key: FJVGQTAHBWYCEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-(4-methylpent-3-en-1-yl)-2H-naphtho[2,3-b]pyran-5,10-dione is a complex organic compound with a unique structure that includes a naphthopyran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(4-methylpent-3-en-1-yl)-2H-naphtho[2,3-b]pyran-5,10-dione typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the naphthopyran core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methyl and pentenyl groups: These groups are added through alkylation reactions, using reagents such as methyl iodide and 4-methylpent-3-en-1-yl bromide.

    Oxidation and reduction steps: These steps are necessary to achieve the desired oxidation state of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4-methylpent-3-en-1-yl)-2H-naphtho[2,3-b]pyran-5,10-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Methyl-2-(4-methylpent-3-en-1-yl)-2H-naphtho[2,3-b]pyran-5,10-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(4-methylpent-3-en-1-yl)-2H-naphtho[2,3-b]pyran-5,10-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Camphorene: A related compound with a similar structure but different functional groups.

    Bergamotene: Another compound with a bicyclic structure and similar functional groups.

Uniqueness

2-Methyl-2-(4-methylpent-3-en-1-yl)-2H-naphtho[2,3-b]pyran-5,10-dione is unique due to its specific combination of functional groups and its naphthopyran core. This gives it distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

77566-45-1

Molecular Formula

C20H20O3

Molecular Weight

308.4 g/mol

IUPAC Name

2-methyl-2-(4-methylpent-3-enyl)benzo[g]chromene-5,10-dione

InChI

InChI=1S/C20H20O3/c1-13(2)7-6-11-20(3)12-10-16-17(21)14-8-4-5-9-15(14)18(22)19(16)23-20/h4-5,7-10,12H,6,11H2,1-3H3

InChI Key

FJVGQTAHBWYCEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC1(C=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.